molecular formula C5H7ClN2O2 B2637457 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1955553-53-3

4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B2637457
CAS No.: 1955553-53-3
M. Wt: 162.57
InChI Key: ZKLIZEYXMUUBSZ-UHFFFAOYSA-N
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Description

4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylpyrazole with carbon dioxide under high pressure and temperature conditions. Another approach includes the use of 4-bromopyrazole as a starting material, which reacts with n-butyllithium at low temperatures to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and solvents is carefully controlled to ensure the efficient conversion of starting materials to the final product. The purification process may involve recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and exhibiting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-pyrazole-4-carboxylic acid: Similar in structure but differs in the position of the methyl group.

    4-bromo-1H-pyrazole-3-carboxylic acid: Contains a bromine atom instead of a methyl group.

    1-phenyl-3-methyl-4-pyrazole-5-one: A pyrazole derivative with different substituents.

Uniqueness

4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-1H-pyrazole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c1-3-2-6-7-4(3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLIZEYXMUUBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-53-3
Record name 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
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